N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide
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Overview
Description
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide is a chemical compound used in scientific research. With its unique properties, it holds potential in various fields such as pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Preparation Methods
The synthesis of N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide typically involves the reaction of cyclohexylamine with 2-(3-phenylureido)thiazole-4-carboxylic acid. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the cyclohexyl and phenylureido groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15(18-12-7-3-1-4-8-12)14-11-24-17(20-14)21-16(23)19-13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPBYBIDRGTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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